2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile
Overview
Description
2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile is a chemical compound with the molecular formula C18H23F2N and a molecular weight of 291.38 g/mol . This compound is known for its applications in scientific research, particularly in the field of liquid crystals. It is characterized by the presence of two fluorine atoms and a pentylcyclohexyl group attached to a benzonitrile core.
Preparation Methods
The synthesis of 2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-difluorobenzonitrile and 4-pentylcyclohexyl bromide.
Reaction Conditions: The reaction between 2,6-difluorobenzonitrile and 4-pentylcyclohexyl bromide is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the bromide group is replaced by the benzonitrile group, forming the desired product.
Chemical Reactions Analysis
2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.
Industry: It is used in the development of liquid crystal materials for display technologies.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, potentially affecting various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile can be compared with other similar compounds, such as:
- 4-(trans-4-Heptylcyclohexyl)benzonitrile
- 4-(trans-4-Ethylcyclohexyl)benzonitrile
- 4-(trans-4-Propylcyclohexyl)benzonitrile
- 4-(trans-4-Vinylcyclohexyl)benzonitrile
These compounds share a similar benzonitrile core but differ in the substituents attached to the cyclohexyl ring. The presence of fluorine atoms in this compound makes it unique, potentially affecting its chemical reactivity and interactions with other molecules.
Properties
IUPAC Name |
2,6-difluoro-4-(4-pentylcyclohexyl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-17(19)16(12-21)18(20)11-15/h10-11,13-14H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUFUEFVARIJMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC(=C(C(=C2)F)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604245 | |
Record name | 2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88308-37-6 | |
Record name | 2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzonitrile, 2,6-difluoro-4-(trans-4-pentylcyclohexyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.708 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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